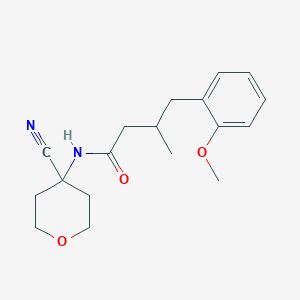![molecular formula C20H31N3O2 B2864936 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309541-95-3](/img/structure/B2864936.png)
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound belongs to the pyridazinone family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and physiological effects:
Studies have shown that 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one has several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: The compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
2. Neuroprotection: The compound has been shown to protect neurons from damage caused by oxidative stress and other factors.
3. Anti-inflammatory activity: The compound has been shown to reduce inflammation in various tissues and organs.
実験室実験の利点と制限
There are several advantages and limitations associated with the use of 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one in lab experiments. Some of the advantages include:
1. Diverse biological activities: The compound has been shown to have diverse biological activities, making it a useful tool for studying various diseases and conditions.
2. Low toxicity: The compound has been shown to have low toxicity, making it safe for use in lab experiments.
Some of the limitations include:
1. Limited availability: The compound is not widely available, making it difficult to obtain for lab experiments.
2. Limited understanding of mechanism of action: The mechanism of action of the compound is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one. Some of the key areas of focus include:
1. Further studies on the mechanism of action: More research is needed to fully understand the mechanism of action of the compound.
2. Development of new derivatives: The development of new derivatives of the compound may lead to the discovery of more potent and selective compounds with improved biological activities.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one is a chemical compound with diverse biological activities that has shown promise in various areas of medicine. Further research is needed to fully understand the mechanism of action of the compound and to develop new derivatives for potential clinical use.
合成法
The synthesis of 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one involves a multi-step process that includes the reaction of 2-cyclopentylacetylpyridine with tert-butyl nitrite, followed by the reaction with piperidine and hydrazine hydrate. The final product is obtained after purification and characterization.
科学的研究の応用
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential applications in various areas of medicine. Some of the key research areas include:
1. Cancer research: The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
2. Neuroprotection: Studies have shown that the compound has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
3. Anti-inflammatory activity: The compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
6-tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)17-8-9-18(24)23(21-17)16-10-12-22(13-11-16)19(25)14-15-6-4-5-7-15/h8-9,15-16H,4-7,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXXNZRYNQQVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Oxo-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2864856.png)
![1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2864860.png)
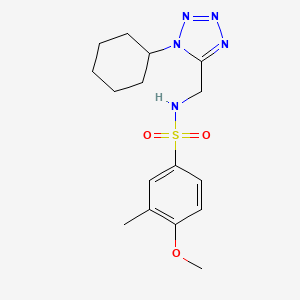
![1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2864862.png)
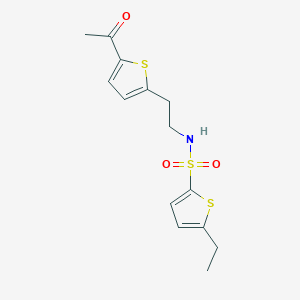


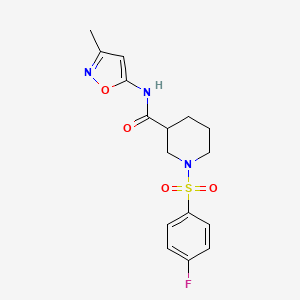
![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)
![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)
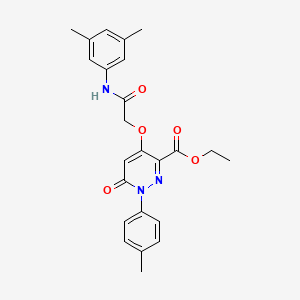
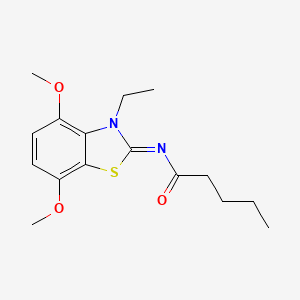
![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)
